4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

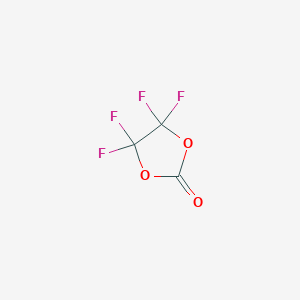

4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one is a fluorinated organic compound with the molecular formula C3F4O3 and a molecular weight of 160.02 g/mol . It is a clear liquid with a sweet odor and is soluble in water . This compound is known for its high chemical stability, low surface tension, and good thermal resistance, making it potentially useful in various applications .

Métodos De Preparación

The preparation methods for 4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one have not been widely reported in the literature . it is generally synthesized through the reaction of fluorinated precursors under specific conditions. One common method involves the reaction of 2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl anion with ethyl fluoroacetate, followed by acid hydrolysis . The exact reaction conditions and industrial production methods are still under research and development .

Análisis De Reacciones Químicas

4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Substitution Reactions: It reacts with lithium to form lithium 4,4,5,5-tetrafluoro-1,3-dioxolane-2-one.

Addition Reactions: It can react with piperazine to form 1-(4’-nitrophenyl)piperazine.

Common reagents used in these reactions include lithium and piperazine, and the major products formed are lithium 4,4,5,5-tetrafluoro-1,3-dioxolane-2-one and 1-(4’-nitrophenyl)piperazine .

Aplicaciones Científicas De Investigación

4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one has several scientific research applications:

Electrolyte Additive: It is used as an electrolyte additive in carbonate systems to improve the performance of lithium-ion batteries.

Solvent: It serves as a solvent in various chemical reactions due to its stability and solubility in water.

Organic Synthesis: It is utilized in the synthesis of pyrimidines and other organic compounds.

Mecanismo De Acción

The mechanism of action of 4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one involves its interaction with lithium ions to form stable complexes. This interaction enhances the performance of lithium-ion batteries by forming a protective layer on the electrode surface, which reduces degradation and improves battery life . The molecular targets and pathways involved in this process are primarily related to the stabilization of the electrolyte and the formation of a solid electrolyte interphase (SEI) layer .

Comparación Con Compuestos Similares

4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one is unique due to its high fluorine content, which imparts exceptional chemical stability and thermal resistance. Similar compounds include:

Ethylene Carbonate (C3H4O3): A cyclic carbonate used as a solvent and electrolyte additive in lithium-ion batteries.

Propylene Carbonate (C4H6O3): Another cyclic carbonate with similar applications but lower fluorine content.

Dimethyl Carbonate (C3H6O3): A non-fluorinated carbonate used as a solvent and reagent in organic synthesis.

These compounds share similar applications but differ in their chemical properties and performance due to the presence or absence of fluorine atoms .

Propiedades

IUPAC Name |

4,4,5,5-tetrafluoro-1,3-dioxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F4O3/c4-2(5)3(6,7)10-1(8)9-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZHZBFVQSUQDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)OC(C(O1)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552020 |

Source

|

| Record name | 4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183301-46-4 |

Source

|

| Record name | 4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.